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Compound of Interest

Compound Name: 2-Ethyl-3-methylbutan-1-ol

Cat. No.: B1580740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
3-methylbutan-1-ol, a key intermediate in various synthetic pathways. The document details

the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C

NMR), and Mass Spectrometry (MS) data, and presents the available spectral information in a

structured format for easy interpretation and comparison.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Ethyl-3-methylbutan-1-ol.
This information is critical for structural elucidation and quality control in synthetic processes.

The data presented is compiled from publicly available spectral databases.[1]

Table 1: ¹H NMR Spectroscopic Data for 2-Ethyl-3-methylbutan-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Note: Specific peak assignments and coupling constants are not publicly available and would

require access to the raw spectral data from spectral databases such as SpectraBase.

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethyl-3-methylbutan-1-ol

Chemical Shift (δ) ppm Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Note: The chemical shifts for the seven unique carbon environments in 2-Ethyl-3-
methylbutan-1-ol are not publicly available and would require access to the raw spectral data

from spectral databases such as SpectraBase.

Table 3: Infrared (IR) Spectroscopy Peak List for 2-Ethyl-3-methylbutan-1-ol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300-3400 Strong, Broad O-H stretch (alcohol)

~2850-2960 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1050 Strong C-O stretch (primary alcohol)

Note: The peak list is a general representation based on characteristic functional group

absorptions for primary alcohols. The precise peak positions and intensities would be obtained

from the experimental spectrum.

Table 4: Mass Spectrometry (GC-MS) Data for 2-Ethyl-3-methylbutan-1-ol

m/z Relative Intensity (%) Fragment Assignment

116 Data not available [M]⁺ (Molecular Ion)

Data not available

Data not available

Data not available

Data not available

Note: The mass spectrum fragmentation pattern is not publicly available. The molecular ion

peak is expected at m/z = 116, corresponding to the molecular weight of the compound.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide. These protocols are generalized and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. ¹H and ¹³C NMR Sample Preparation

A sample of 2-Ethyl-3-methylbutan-1-ol (typically 5-25 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical

to avoid interference with the analyte's signals. A small amount of a reference standard, such

as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

2.1.2. ¹H NMR Spectroscopy Protocol

Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument) is tuned

and the magnetic field is shimmed to ensure homogeneity.

Acquisition: A standard one-pulse sequence is typically used. Key parameters include the

pulse angle (e.g., 30° or 90°), the relaxation delay (D1, typically 1-5 seconds to allow for full

relaxation of the protons), the number of scans (NS, typically 8-16 for a concentrated

sample), and the acquisition time (AQ, typically 2-4 seconds).

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the

spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. The

signals are integrated to determine the relative ratios of the different types of protons.

2.1.3. ¹³C NMR Spectroscopy Protocol

Instrument Setup: Similar to ¹H NMR, the spectrometer is tuned and the magnetic field is

shimmed.

Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum

by removing C-H coupling. Key parameters include the pulse angle, a relaxation delay

(which may need to be longer than in ¹H NMR for quaternary carbons), and a significantly

higher number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C

isotope.

Processing: The FID is processed similarly to the ¹H NMR spectrum through Fourier

transformation, phasing, baseline correction, and referencing.

Fourier-Transform Infrared (FTIR) Spectroscopy
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2.2.1. Sample Preparation

For a liquid sample like 2-Ethyl-3-methylbutan-1-ol, the neat liquid is typically analyzed. A

drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are then

mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

2.2.2. FTIR Spectroscopy Protocol

Background Spectrum: A background spectrum of the empty sample compartment (or the

clean salt plates/ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and

water vapor.

Sample Spectrum: The prepared sample is placed in the infrared beam path, and the sample

spectrum is acquired. Typically, multiple scans (e.g., 16-32) are co-added to improve the

signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation

A dilute solution of 2-Ethyl-3-methylbutan-1-ol is prepared in a volatile organic solvent (e.g.,

dichloromethane or methanol). An internal standard may be added for quantitative analysis.

2.3.2. GC-MS Protocol

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas

chromatograph. The injector is heated to a temperature that ensures rapid vaporization of

the sample without thermal decomposition.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium

or nitrogen) through a capillary column. The column is housed in an oven with a programmed

temperature ramp, which separates the components of the sample based on their boiling

points and interactions with the column's stationary phase.
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Mass Spectrometry: As each component elutes from the GC column, it enters the mass

spectrometer. The molecules are ionized (commonly by electron impact), and the resulting

charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Data Analysis: The mass spectrum of each eluting component is recorded, providing a

fragmentation pattern that can be used for structural identification by comparison with

spectral libraries.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Ethyl-3-methylbutan-1-ol.
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Caption: Workflow for Spectroscopic Analysis of 2-Ethyl-3-methylbutan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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